1-(Bromomethyl)spiro[2.2]pentane
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Overview
Description
1-(Bromomethyl)spiro[22]pentane is an organic compound with the molecular formula C6H9Br It is a member of the spiro compounds, characterized by a unique structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)spiro[2.2]pentane can be synthesized through the reaction of pentaerythritol with hydrobromic acid. This reaction yields 2,2-bis(bromomethyl)-1,3-dibromopropane, which can then be further reacted to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of hydrobromic acid and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)spiro[2.2]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of different reduced forms of the compound.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1-(Bromomethyl)spiro[2.2]pentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)spiro[2.2]pentane involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromine atom plays a crucial role in these reactions, acting as a leaving group in substitution reactions and participating in oxidation and reduction processes. The unique spiro structure also influences the reactivity and stability of the compound .
Comparison with Similar Compounds
Spiropentane: A simpler spiro compound with a similar structural motif but without the bromomethyl group.
Cyclopropane Derivatives: Compounds like 1,1-bis(bromomethyl)-cyclopropane share similar reactivity patterns.
Properties
IUPAC Name |
2-(bromomethyl)spiro[2.2]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-4-5-3-6(5)1-2-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEQLSWFBVKMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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